Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules . This transformation is accomplished through a process called Enolate Formation . The enolates are pretty good at SN2 reactions. They can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more .
Once the alkyl group is added, the ester can be removed entirely through a mechanism called decarboxylation . This process allows for the creation of a variety of compounds, including pharmaceuticals and fragrances.
Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester, also known by its Chemical Abstracts Service number 37662-05-8, is an organic compound with the molecular formula C₁₂H₁₅NO₂. This compound features an acetic acid moiety linked to an ethyl ester and a phenylethyl imino group. Its structure consists of a phenyl group connected to a carbon chain that includes an imine functional group, making it notable for its potential applications in organic synthesis and medicinal chemistry .
The chemical behavior of acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester can be characterized by several types of reactions:
Several synthetic routes can be employed to produce acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester:
Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester has potential applications in various fields:
Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetic acid, [(phenylmethyl)imino]-, ethyl ester | C₁₁H₁₃NO₂ | Lacks the phenylethyl group; simpler structure. |
| Ethyl 2-(benzylideneamino)acetate | C₁₄H₁₅NO₂ | Contains a benzylidene group instead of phenylethyl; different reactivity profile. |
| Ethyl N-(1-phenylethyl)glycinate | C₁₄H₁₉NO₂ | Features a glycine derivative; potentially different biological activities. |
Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester is unique due to its specific combination of an imine linkage with a phenylethyl substituent, which may confer distinct chemical properties and biological activities compared to other similar compounds. Its potential applications in drug development and organic synthesis further highlight its significance within this class of compounds.